molecular formula C11H14ClF2N B1662143 Mofegiline hydrochloride CAS No. 120635-25-8

Mofegiline hydrochloride

Cat. No. B1662143
M. Wt: 233.68 g/mol
InChI Key: QUCNNQHLIHGBIA-HCUGZAAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mofegiline hydrochloride is a selective and irreversible monoamine oxidase B (MAO-B) inhibitor that has been widely used in scientific research for its potential therapeutic effects on neurodegenerative diseases such as Parkinson's disease.

Scientific research applications

Mechanism of Inhibition in Monoamine Oxidase B

Mofegiline hydrochloride has been studied for its irreversible inhibition of human monoamine oxidase B (MAO-B). A detailed study by Milczek et al. (2008) reveals that mofegiline competitively inhibits MAO-B with an apparent K(i) of 28 nM. The inhibition occurs with a 1:1 molar stoichiometry without catalytic turnover. The study also detailed the structural and absorption spectral properties of the mofegiline-MAO-B adduct, showing unique features distinct from traditional flavin adducts. X-ray crystal structure analysis revealed a covalent bond between the flavin cofactor N(5) and the distal allylamine carbon atom of mofegiline, as well as the absence of the fluorine atom. The authors proposed a mechanism based on these structural and spectral data to explain the inhibition process (Milczek et al., 2008).

Insights into Fe-MOFs in Environmental Applications

While not directly related to mofegiline hydrochloride, research into Fe-based metal-organic frameworks (Fe-MOFs) has shed light on their potential applications in environmental science. Geng et al. (2020) explored the use of environmental-benign Fe-MOFs for the removal of tetracycline hydrochloride, demonstrating high catalytic performance due to their Lewis acid sites. This study highlights the efficiency, kinetics, and mechanisms of Fe-MOFs in environmental applications, providing insights into the potential utility of similar compounds in similar contexts (Geng et al., 2020).

Fe-MOFs in Tetracycline Hydrochloride Adsorption

Another study on Fe-MOFs by Zhang et al. (2021) focused on their use in adsorbing tetracycline hydrochloride from aqueous solutions. The research showed that the adsorption ability of three different Fe-MOFs was closely related to their BET surface area, pore volume, and open metal sites. The study is significant in understanding the interaction mechanisms between MOFs and tetracycline hydrochloride and in developing efficient adsorbents for pollutant removal (Zhang et al., 2021).

properties

IUPAC Name

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCNNQHLIHGBIA-HCUGZAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=CF)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mofegiline hydrochloride

CAS RN

120635-25-8
Record name Mofegiline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOFEGILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Thiffault, L Lamarre-Theroux, R Quirion… - Molecular brain …, 1997 - Elsevier
… We also used another selective MAO-B inhibitor, MDL72974 (mofegiline hydrochloride), in order to assess the role of MAO-B inhibition in neurorescue. …
Number of citations: 18 www.sciencedirect.com
Y Yao, L Perryman, A Zahoor, R Hamilton, J Stolp… - bioRxiv, 2023 - biorxiv.org
… of lysyl oxidase activity in the IMR90 CM (full CM or 50-kDa cutoff CM) and the human skin biopsy extract, the mix was spiked with pargyline hydrochloride and mofegiline hydrochloride …
Number of citations: 2 www.biorxiv.org
F Benny, S Kumar, J Jayan… - Archiv der …, 2023 - Wiley Online Library
As flavin adenine dinucleotide (FAD)‐dependent enzymes, monoamine oxidases (MAOs) catalyze the oxidative deamination of various endogenous and exogenous amines. MAO‐A …
Number of citations: 3 onlinelibrary.wiley.com
Y Yao, A Findlay, J Stolp, B Rayner, K Ask… - International Journal of …, 2022 - mdpi.com
… The collected supernatant was spiked with pargyline hydrochloride and mofegiline hydrochloride at final concentrations of 0.5 mM and 1 µM, respectively, to inhibit amine oxidases. The …
Number of citations: 19 www.mdpi.com
N Chaudhari, AD Findlay, AW Stevenson… - Nature …, 2022 - nature.com
… The collected supernatant was spiked with pargyline hydrochloride and mofegiline hydrochloride at final concentrations of 0.5 mM and 1 µM, respectively, to inhibit amine oxidases. …
Number of citations: 8 www.nature.com
MC Thiffault - 1997 - escholarship.mcgill.ca
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript bas been reproduced from the microfilm master. UMI films the text directly ftom the original or copy …
Number of citations: 5 escholarship.mcgill.ca
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
UR BROMIDE - Wiley Online Library
Number of citations: 0
C CH - Clinical Pharmacology & Therapeutics, 1993 - Wiley Online Library
Number of citations: 0

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